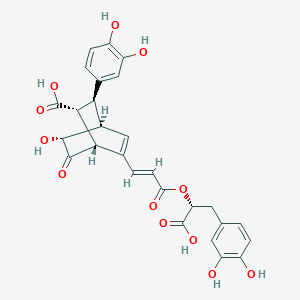

Yunnaneic acid D

CAS No.:

Cat. No.: VC1859157

Molecular Formula: C27H24O12

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H24O12 |

|---|---|

| Molecular Weight | 540.5 g/mol |

| IUPAC Name | (1R,2R,3S,4R,8R)-6-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3-(3,4-dihydroxyphenyl)-8-hydroxy-7-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C27H24O12/c28-15-4-1-11(7-17(15)30)8-19(26(35)36)39-20(32)6-3-12-9-14-21(13-2-5-16(29)18(31)10-13)23(27(37)38)22(12)25(34)24(14)33/h1-7,9-10,14,19,21-24,28-31,33H,8H2,(H,35,36)(H,37,38)/b6-3+/t14-,19-,21+,22+,23-,24-/m1/s1 |

| Standard InChI Key | WSNGPQNYHJVZGN-VEVJYFSBSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C[C@@H]3[C@@H]([C@H]([C@H]2C(=O)[C@@H]3O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3C(C(C2C(=O)C3O)C(=O)O)C4=CC(=C(C=C4)O)O)O)O |

Introduction

Yunnaneic acid D is a caffeic acid trimer isolated from the roots of Salvia yunnanensis. It is part of a family of compounds known as yunnaneic acids, which include yunnaneic acids A, B, C, and D. These compounds are notable for their complex structures and potential biological activities.

Synthesis and Biosynthesis

The synthesis of yunnaneic acid D involves complex organic chemistry techniques. Researchers have successfully synthesized yunnaneic acids C and D using an oxidative dearomatization/Diels-Alder cascade reaction, which may mimic the biogenetic pathway . This approach highlights the synthetic challenges and structural interest of these compounds.

| Synthetic Steps | Description |

|---|---|

| 1. Precursor Selection | Simple caffeic acid derivatives are used as starting materials. |

| 2. Oxidative Dearomatization | Conversion of the aromatic ring to a reactive intermediate. |

| 3. Diels-Alder Reaction | Formation of the bicyclo[2.2.2]octene core through a cycloaddition reaction. |

Biological Activities and Potential Applications

While specific biological activities of yunnaneic acid D have not been extensively detailed in the literature, caffeic acid derivatives are known for their antioxidant and potential therapeutic properties . The complex structures of yunnaneic acids suggest they may exhibit unique biological effects, warranting further investigation.

Research Findings and Future Directions

Research on yunnaneic acids has focused primarily on their isolation, characterization, and synthesis. The biosynthesis of these compounds likely involves enzymatic processes, given the complexity of their structures and the challenges in their spontaneous formation . Future studies should explore the biological activities of yunnaneic acid D and its potential applications in medicine or as antioxidants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume